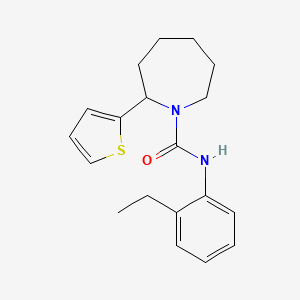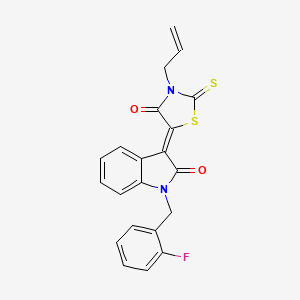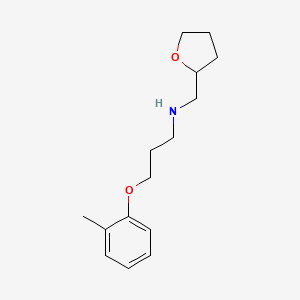![molecular formula C18H26N6O3 B4976401 4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(2-phenoxyethyl)butanamide](/img/structure/B4976401.png)
4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(2-phenoxyethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(2-phenoxyethyl)butanamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MTEB and has been synthesized using a specific method.
Wirkmechanismus
MTEB exerts its effects through various mechanisms. In neuroscience, MTEB reduces oxidative stress and inflammation in the brain by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In cancer research, MTEB inhibits the growth of cancer cells by activating the AMPK pathway and inhibiting the mTOR pathway. In cardiovascular research, MTEB reduces oxidative stress and inflammation in the heart by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway.
Biochemical and physiological effects:
MTEB has various biochemical and physiological effects. In neuroscience, MTEB reduces oxidative stress and inflammation in the brain, which can lead to improved cognitive function and reduced risk of neurodegenerative diseases. In cancer research, MTEB inhibits the growth of cancer cells, which can lead to reduced tumor growth and improved survival rates. In cardiovascular research, MTEB reduces oxidative stress and inflammation in the heart, which can lead to improved cardiac function and reduced risk of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MTEB has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using a multistep process. It has been shown to have potent effects in various fields such as neuroscience, cancer research, and cardiovascular research. However, there are also limitations to using MTEB in lab experiments. It has not been extensively studied in humans, and its long-term effects are not well understood. Additionally, the optimal dosage and administration of MTEB are not well established.
Zukünftige Richtungen
There are several future directions for MTEB research. In neuroscience, further studies are needed to determine the optimal dosage and administration of MTEB for neuroprotection. In cancer research, further studies are needed to determine the efficacy of MTEB in combination with other cancer therapies. In cardiovascular research, further studies are needed to determine the long-term effects of MTEB on cardiac function. Additionally, further studies are needed to determine the safety and efficacy of MTEB in humans.
Synthesemethoden
MTEB can be synthesized using a multistep process. The first step involves the reaction of 4-(chloromethyl)butanenitrile with sodium azide in the presence of copper(I) iodide to produce 4-(azidomethyl)butanenitrile. The second step involves the reaction of 4-(azidomethyl)butanenitrile with morpholine in the presence of palladium(II) acetate to produce 4-(4-morpholinylmethyl)butanenitrile. The third step involves the reaction of 4-(4-morpholinylmethyl)butanenitrile with sodium azide in the presence of copper(I) iodide to produce 4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanenitrile. The final step involves the reaction of 4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanenitrile with 2-phenoxyethanol in the presence of sodium hydride to produce MTEB.
Wissenschaftliche Forschungsanwendungen
MTEB has potential applications in various fields such as neuroscience, cancer research, and cardiovascular research. In neuroscience, MTEB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cancer research, MTEB has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular research, MTEB has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
Eigenschaften
IUPAC Name |
4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]-N-(2-phenoxyethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O3/c25-18(19-8-12-27-16-5-2-1-3-6-16)7-4-9-24-17(20-21-22-24)15-23-10-13-26-14-11-23/h1-3,5-6H,4,7-15H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTIILMLQKQRIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NN=NN2CCCC(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4976326.png)

![N-isopropyl-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4976336.png)
![phenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate](/img/structure/B4976339.png)

![N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4976349.png)

![N-[2-(tert-butylthio)ethyl]-4-chlorobenzamide](/img/structure/B4976379.png)

![3-[(diisobutylamino)methyl]-1,3-benzoxazole-2(3H)-thione](/img/structure/B4976386.png)
amino]benzoyl}amino)benzoate](/img/structure/B4976389.png)

![(2R*,3R*)-3-(dimethylamino)-1'-[(2-methoxy-3-pyridinyl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4976398.png)
